N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207018-08-3
VCID: VC6860143
InChI: InChI=1S/C14H14F2N2O4S/c1-8-13(23(20,21)18(2)3)7-12(22-8)14(19)17-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,19)
SMILES: CC1=C(C=C(O1)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)N(C)C
Molecular Formula: C14H14F2N2O4S
Molecular Weight: 344.33

N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide

CAS No.: 1207018-08-3

Cat. No.: VC6860143

Molecular Formula: C14H14F2N2O4S

Molecular Weight: 344.33

* For research use only. Not for human or veterinary use.

N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide - 1207018-08-3

Specification

CAS No. 1207018-08-3
Molecular Formula C14H14F2N2O4S
Molecular Weight 344.33
IUPAC Name N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide
Standard InChI InChI=1S/C14H14F2N2O4S/c1-8-13(23(20,21)18(2)3)7-12(22-8)14(19)17-11-6-9(15)4-5-10(11)16/h4-7H,1-3H3,(H,17,19)
Standard InChI Key SFECOQOLWWGOFT-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)N(C)C

Introduction

N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide is an organic compound with a molecular formula of C14H14F2N2O4S and a CAS number of 1207018-08-3 . This compound features a furan ring substituted with a dimethylsulfamoyl group and a carboxamide group linked to a 2,5-difluorophenyl moiety. The presence of fluorine atoms in the phenyl ring and the sulfamoyl group contributes to its unique chemical and biological properties.

Synthesis of N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the Dimethylsulfamoyl Group: This involves reacting the furan derivative with dimethylsulfamoyl chloride in the presence of a base like triethylamine.

  • Formation of the Carboxamide Linkage: The carboxylic acid group on the furan ring is converted into an amide by reacting it with 2,5-difluoroaniline in the presence of a coupling agent.

Biological Activity

While specific biological activity data for N-(2,5-difluorophenyl)-4-(dimethylsulfamoyl)-5-methylfuran-2-carboxamide is limited, compounds with similar structures often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of fluorine atoms can enhance bioavailability and interaction with biological targets.

Data Tables

Pathogen/Cancer Cell LineMinimum Inhibitory Concentration (MIC) μg/mL or GI50 μM
Staphylococcus aureus32 (for related sulfamoyl compounds)
Escherichia coli64 (for related sulfamoyl compounds)
Candida albicans16 (for related sulfamoyl compounds)
Pseudomonas aeruginosa128 (for related sulfamoyl compounds)
Human Tumor CellsGI50 values around 15.72 μM (for antimitotic compounds)

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